molecular formula C6H12ClNO3 B555354 (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride CAS No. 40216-83-9

(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride

Cat. No.: B555354
CAS No.: 40216-83-9
M. Wt: 181,62 g/mole
InChI Key: KLGSHNXEUZOKHH-JBUOLDKXSA-N
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Description

(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride (CAS: 40216-83-9) is a chiral proline derivative with the molecular formula C₆H₁₁NO₃·HCl and a molecular weight of 181.617 g/mol . It is characterized by a pyrrolidine backbone with a hydroxyl group at the 4-position (R-configuration) and a methyl ester at the 2-position (S-configuration). This compound serves as a critical building block in asymmetric catalysis and organic synthesis.

Key applications include its use in the preparation of chiral mesoporous hybrid materials for enantioselective Michael addition reactions. For example, it was functionalized into a bis-silylated derivative to create catalysts that achieved high stereocontrol in the addition of linear aldehydes to β-nitrostyrene derivatives . Its hydrochloride salt form enhances solubility and stability during synthetic procedures.

Preparation Methods

Alternative Methods and Process Variations

Several modified protocols optimize yield, purity, or scalability:

**2.1. SOCl₂-Mediated Esterification

This method employs thionyl chloride as a catalyst, enabling milder conditions.

ParameterValue/DescriptionSource
ReagentsSOCl₂ (1.2 equivalents)
SolventMethanol (excess)
Temperature0–20°C
Reaction Time72 hours
Yield90%

Advantages : Avoids high temperatures, reducing decomposition risks.

**2.2. Acetyl Chloride-Catalyzed Esterification

Acetyl chloride provides a faster reaction pathway under reflux conditions.

ParameterValue/DescriptionSource
ReagentsAcetyl chloride (1.5 equivalents)
SolventMethanol (excess)
TemperatureReflux (60–65°C)
Reaction Time8 hours
YieldQuantitative (>100%)

Advantages : Shorter reaction time and high yield, making it suitable for large-scale production .

**2.3. Hydrogen Chloride Gas (HCl) in Methanol

Direct use of HCl gas simplifies the process but requires careful gas handling.

ParameterValue/DescriptionSource
ReagentsHCl gas (excess)
SolventMethanol (excess)
TemperatureRoom temperature (25°C)
Reaction Time3 hours
Yield87%

Purification and Characterization

Post-reaction purification and characterization are critical for ensuring product quality:

**3.1. Purification Techniques

MethodDescriptionSource
Recrystallization Ethyl acetate/ether solvent system
Filtration Cold diethyl ether precipitation
Vacuum Drying Reduced pressure to remove residual solvent

**3.2. Analytical Data

PropertyValue/DescriptionSource
Melting Point 160–168°C
Specific Rotation [α]²⁰D –25.3° (c 4, H₂O)
¹H NMR (D₂O) δ 4.44 (d, J = 6.8 Hz, 1H), 3.70 (s, 3H)
IR (KBr) 3460 (OH), 1730 (C=O) cm⁻¹

Process Optimization and Industrial Considerations

**4.1. Scalability and Cost

  • Catalyst Selection : Acetyl chloride offers lower cost and faster kinetics compared to SOCl₂ .

  • Solvent Recovery : Methanol is easily recovered via distillation, enhancing process economics .

**4.2. Stereochemical Control

The (2S,4R) configuration is preserved through:

  • Chiral Starting Material : Use of trans-4-hydroxy-L-proline ensures stereochemical fidelity .

  • Mild Conditions : Avoidance of strong bases or prolonged heating prevents epimerization .

**4.3. Waste Management

  • Byproducts : HCl and methanol are neutralized or recycled in industrial settings .

  • Residual Solvents : Low-boiling solvents (e.g., ether, methanol) are removed under vacuum .

Comparative Analysis of Methods

MethodYield (%)Time (h)Temperature (°C)CostScalability
SOCl₂-Mediated90720–20ModerateModerate
Acetyl Chloride>100860–65LowHigh
HCl Gas87325LowHigh

Applications and Derivative Synthesis

This compound serves as a precursor for:

  • N-Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) yields protected intermediates for peptide synthesis .

  • Benzyl Ester Formation : Treatment with benzyl chloroformate (CbzCl) generates benzyl-protected derivatives for further functionalization .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-oxopyrrolidine derivatives, while reduction can produce 4-hydroxypyrrolidine alcohols.

Scientific Research Applications

Pharmaceutical Development

Key Applications:

  • Drug Synthesis: This compound is a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its chiral nature allows for the creation of specific stereoisomers essential for drug efficacy .
  • Proline Derivatives: It is utilized in the development of proline-based drugs that can modulate biological pathways, making it valuable for treating conditions such as cancer and neurodegenerative diseases .

Case Study:
A study reported the synthesis of pyridazinamine derivatives using (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride as a key building block. These derivatives showed potential as modulators of SMARCA2 and BRM proteins, which are implicated in various cancers .

Biochemical Research

Key Applications:

  • Enzyme Inhibition Studies: The compound aids in understanding enzyme mechanisms and protein-ligand interactions due to its structural similarity to proline-rich proteins.
  • Receptor Binding Studies: It is employed in research focusing on receptor binding, helping elucidate biological pathways at a molecular level .

Data Table: Enzyme Studies Using this compound

Enzyme TargetStudy FocusFindings
Dipeptidyl Peptidase IVInhibition kineticsDemonstrated significant inhibition at micromolar concentrations.
CollagenaseInteraction analysisEnhanced stability of collagen peptides under enzymatic degradation.

Chiral Synthesis

Key Applications:

  • Asymmetric Synthesis: The compound's chiral configuration is exploited in asymmetric synthesis processes to create compounds with specific stereochemistry, which is vital for drug design .

Data Table: Chiral Synthesis Applications

Compound SynthesizedMethod UsedYield (%)
(2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acidEnzymatic resolution85%
N-Boc-trans-4-hydroxy-L-prolinolChemical transformation90%

Analytical Chemistry

Key Applications:

  • Chromatography: The compound is utilized in chromatographic techniques for separating and identifying other chemical substances, enhancing the accuracy of chemical analyses .

Case Study:
A recent analysis demonstrated that using this compound improved the resolution of complex mixtures in high-performance liquid chromatography (HPLC) applications .

Material Science

Key Applications:

  • Polymer Development: The compound contributes to the development of new materials with specific properties, particularly in polymer chemistry and nanotechnology .

Mechanism of Action

The mechanism by which (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride exerts its effects is largely dependent on its interaction with biological molecules. It can act as a substrate or inhibitor for enzymes that process proline derivatives. The specific molecular targets and pathways involved include:

    Enzyme Inhibition: It can inhibit enzymes like prolyl hydroxylase, affecting collagen synthesis.

    Protein Binding: It can bind to proteins, altering their structure and function.

Comparison with Similar Compounds

Stereoisomeric Variants

(2S,4S)-Methyl 4-Hydroxypyrrolidine-2-Carboxylate Hydrochloride (CAS: N/A)

  • Structural Difference : The hydroxyl group at the 4-position adopts the S-configuration instead of R.
  • Impact : Altered stereochemistry reduces catalytic efficiency in asymmetric Michael additions. For instance, the (2S,4R) isomer enables precise spatial alignment of reactive sites in hybrid catalysts, whereas the (2S,4S) isomer may lead to mismatched stereoelectronic interactions .

(2R,4R)-Methyl 4-Hydroxypyrrolidine-2-Carboxylate Hydrochloride (CAS: 114676-59-4)

  • Structural Difference : Enantiomeric configuration at both 2- and 4-positions.
  • Impact: This enantiomer is used as a non-cleavable linker in antibody-drug conjugates (ADCs) and PROTACs, highlighting divergent biological applications compared to the (2S,4R) isomer’s catalytic roles .

Substituent Variations

(2S,4R)-Methyl 4-Fluoropyrrolidine-2-Carboxylate Hydrochloride (CAS: 58281-80-4)

  • Structural Difference : Hydroxyl group replaced by fluorine.
  • Impact : Fluorination increases electronegativity and metabolic stability. This derivative showed enhanced fibroblast activation protein (FAP) targeting in PET imaging, with IC₅₀ values of 1.59 nM for [⁶⁸Ga]Ga-SB03045, outperforming hydroxylated analogs .

(2S,4R)-4-(Trimethylammonium)pyrrolidine-2-Carboxylic Acid Chloride Hydrochloride

  • Structural Difference : Hydroxyl replaced by a positively charged trimethylammonium group.
  • Impact: Introduces ionic interactions, useful in hydrogen-deuterium exchange catalysis. The charged moiety enhances solubility in polar solvents but reduces compatibility with non-polar reaction environments .

Functional Group Modifications

Benzyl (2S,4R)-4-Hydroxypyrrolidine-2-Carboxylate Hydrochloride (CAS: 62147-27-7)

  • Structural Difference : Methyl ester replaced by benzyl ester.
  • Impact: The bulky benzyl group improves lipophilicity, making it suitable for solid-phase peptide synthesis. However, it requires additional deprotection steps (e.g., hydrogenolysis) compared to the methyl ester .

(2S,4R)-4-Hydroxypyrrolidine-2-Carboxamide Hydrochloride (CAS: N/A)

  • Structural Difference : Ester replaced by carboxamide.
  • Impact : Reduced electrophilicity increases stability under basic conditions, favoring use in prolonged biological assays. However, it is less reactive in esterification or transesterification reactions .

Biological Activity

(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, often referred to as H-Hyp-OMe·HCl, is a chemical compound with significant biological activity, primarily due to its structural similarity to proline. This compound has garnered attention in various fields such as medicinal chemistry, biochemistry, and organic synthesis. Its unique stereochemistry and functional groups make it a versatile building block in drug development and biological research.

  • Molecular Formula: C₆H₁₁ClN₃O₃
  • Molecular Weight: 181.6 g/mol
  • CAS Number: 40216-83-9
  • Melting Point: 166–168 °C
  • Boiling Point: 282.3 °C

Biological Applications

This compound is utilized in various biological contexts:

  • Enzyme Modulation : This compound acts as a modulator of specific enzymes involved in cellular pathways, particularly those related to collagen synthesis and stability due to its proline-like structure .
  • Anticancer Research : Studies have indicated its potential in the development of pyridazinamine derivatives that target SMARCA2 and BRM proteins, which are implicated in cancer biology. This makes it a candidate for further exploration in cancer therapeutics .
  • Protein-Ligand Interactions : Its structure allows for the investigation of protein-ligand interactions, crucial for understanding enzyme mechanisms and developing inhibitors for various biological targets .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

  • Study on Collagen Synthesis : A study demonstrated that derivatives of this compound can enhance the stability and synthesis of collagen by mimicking proline residues in collagen peptides, thereby improving tissue engineering applications .
  • Antitumor Activity : Research involving pyridazinamine derivatives showed promising results in inhibiting tumor growth in vitro. The mechanism was linked to the modulation of SMARCA2 and BRM activity, suggesting a pathway for therapeutic intervention in malignant tumors .

Comparative Analysis with Similar Compounds

The following table compares this compound with related compounds:

Compound NameStructureMolecular WeightBiological Activity
(2S,4R)-4-HydroxyprolineStructure115.13 g/molCollagen synthesis
(2S,4R)-4-Hydroxyproline Methyl EsterN/A145.16 g/molSimilar enzyme modulation
(2S,4R)-Methyl 4-Hydroxypyrrolidine-2-CarboxylateN/A145.16 g/molAnticancer properties

Q & A

Q. Synthesis and Optimization

Basic Question : What is the standard synthetic route for preparing (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, and how are stereochemical outcomes controlled? Methodological Answer : The compound is typically synthesized via selective protection of hydroxyproline derivatives. For example, a modified procedure involves reacting methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride with benzyl chloride in dry CH₂Cl₂ under reflux, using triethylamine as a base to deprotonate the amine. The reaction mixture is stirred overnight, followed by acidification (pH 2), extraction with dichloromethane, and purification via silica gel chromatography (AcOEt/hexane 1:1) to yield the product . Stereochemical control is achieved through the chiral starting material and reaction conditions that preserve the (2S,4R) configuration.

Advanced Question : How can researchers optimize reaction yields when scaling up the synthesis of this compound, particularly in managing byproducts from incomplete protection? Methodological Answer : Optimization involves:

  • Temperature Control : Maintaining reflux conditions to ensure complete reaction while avoiding decomposition.
  • Stoichiometry : Using excess benzyl chloride (e.g., 4.3 equivalents) to drive the reaction to completion .
  • Purification : Employing gradient elution in column chromatography to separate unreacted starting material and mono-protected byproducts.
  • Monitoring : Using TLC or HPLC to track reaction progress and adjust conditions dynamically.

Q. Structural Characterization

Basic Question : What crystallographic data are available for this compound, and how does its hydrogen-bonding network influence stability? Methodological Answer : While direct crystallographic data for this compound are limited, related pyrrolidine hydrochlorides (e.g., (2S,3S,4R,5S)-3,4-dihydroxy-5-methyl-2-nonyl-pyrrolidine hydrochloride) crystallize in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 5.268 Å, b = 6.786 Å, c = 46.941 Å. The chloride ion acts as a hydrogen-bond acceptor, forming a tetrahedral network with hydroxyl and ammonium groups, enhancing stability .

Advanced Question : How might discrepancies in reported crystallographic parameters (e.g., unit cell dimensions) arise, and how should researchers validate structural data? Methodological Answer : Discrepancies may stem from:

  • Sample Purity : Impurities can alter crystal packing. Validate via HPLC (>97% purity) .
  • Temperature Effects : Data collected at 295 K vs. 100 K may show thermal expansion differences.
  • Refinement Methods : Use SHELXL for high-resolution refinement . Cross-validate with spectroscopic data (e.g., NMR, IR) to confirm functional groups .

Q. Applications in Asymmetric Catalysis

Basic Question : How is this compound utilized as a chiral building block in organic synthesis? Methodological Answer : The compound serves as a precursor for chiral catalysts in asymmetric Michael additions. For example, bis-silylated derivatives are incorporated into mesoporous hybrid materials to catalyze the addition of aldehydes to β-nitrostyrene with high enantioselectivity (>90% ee) .

Advanced Question : What strategies improve enantiomeric excess (ee) when using derivatives of this compound in catalytic systems? Methodological Answer :

  • Steric Tuning : Modify the N-protecting group (e.g., Boc vs. benzyl) to control active-site accessibility .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance transition-state organization.
  • Additives : Use chiral auxiliaries like cinchona alkaloids to synergize with the catalyst .

Q. Analytical and Stability Considerations

Basic Question : What analytical techniques are critical for confirming the purity and configuration of this compound? Methodological Answer :

  • Chiral HPLC : To resolve enantiomers and confirm stereochemical integrity .
  • NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., δ 4.3 ppm for the hydroxyl group) .
  • Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., m/z 195.6 for the free base) .

Advanced Question : How should researchers address solubility challenges in aqueous and organic solvents during formulation? Methodological Answer :

  • Solvent Screening : Test DMSO, methanol, or chloroform for stock solutions. If insoluble, sonicate at 37°C .
  • Derivatization : Introduce hydrophilic groups (e.g., PEGylation) via ester hydrolysis or amide coupling .
  • Co-Solvents : Use cyclodextrins or surfactants to enhance aqueous solubility .

Q. Stability and Storage

Basic Question : What are the recommended storage conditions to ensure long-term stability? Methodological Answer :

  • Solid Form : Store at 2–8°C in a desiccator to prevent hygroscopic degradation .
  • Solutions : Prepare aliquots in anhydrous DMSO and store at –80°C (stable for 6 months); avoid freeze-thaw cycles .

Advanced Question : How does molecular packing in the crystal lattice influence degradation kinetics under accelerated stability testing? Methodological Answer : Tight hydrogen-bonding networks (e.g., chloride-mediated interactions) reduce susceptibility to hydrolysis. Conduct accelerated testing at 40°C/75% RH for 4 weeks, monitoring via XRD for lattice changes and HPLC for purity loss .

Properties

IUPAC Name

methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGSHNXEUZOKHH-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](CN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50932327
Record name Methyl 4-hydroxyprolinatato--hydrogen chlorido (1/1)
Source EPA DSSTox
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Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40216-83-9, 144527-44-6
Record name 4-Hydroxy-L-proline methyl ester hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40216-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-hydroxyprolinatato--hydrogen chlorido (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Proline, 4-hydroxy-, methyl ester, hydrochloride (1:1), (4R)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Hydroxypyrrolidin-1-ium-2-carboxylic acid
(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
Reactant of Route 2
(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
4-Hydroxypyrrolidin-1-ium-2-carboxylic acid
(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
4-Hydroxypyrrolidin-1-ium-2-carboxylic acid
(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
Reactant of Route 5
(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
Reactant of Route 6
(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride

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